Pyridine, 2-(1-piperidinyl)-, 1-oxide
Description
General Overview of Pyridine (B92270) N-Oxides in Advanced Organic Chemistry
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis due to their unique reactivity. arkat-usa.orgresearchgate.net The introduction of an oxygen atom onto the nitrogen of the pyridine ring fundamentally alters the electronic properties of the molecule, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine. researchgate.netmdpi.com This enhanced reactivity makes pyridine N-oxides valuable synthetic intermediates for the preparation of a wide array of substituted pyridines, which are common structural motifs in pharmaceuticals and functional materials. researchgate.netsemanticscholar.org
The N-O moiety in pyridine N-oxides can act as an internal oxidant, facilitating a variety of transformations. arkat-usa.org They are also employed as ligands for metal complexes and as organocatalysts. scripps.edu A key feature of their chemistry is the activation of the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack. scripps.eduwikipedia.org This is a consequence of the resonance structures that place a partial positive charge on these carbon atoms. Furthermore, the N-oxide group can direct C-H activation reactions, enabling the direct functionalization of the pyridine ring at positions that are otherwise difficult to access. researchgate.netbohrium.com Recent advancements have focused on metal-catalyzed and metal-free C-H activation reactions, including arylation, acylation, alkylation, and alkenylation, further expanding the synthetic utility of pyridine N-oxides. researchgate.netbohrium.com
| Property | Pyridine | Pyridine N-Oxide |
| Basicity (pKa of conjugate acid) | 5.2 | 0.8 wikipedia.org |
| Dipole Moment (Debye) | 2.03 D | 4.37 D scripps.edu |
| Reactivity towards Electrophiles | Lower | Higher (at oxygen) |
| Reactivity towards Nucleophiles | Lower | Higher (at C2/C4) scripps.edu |
Structural and Electronic Considerations of Pyridine, 2-(1-piperidinyl)-, 1-oxide within Heterocyclic N-Oxide Frameworks
The structure of this compound features a pyridine N-oxide core substituted at the 2-position with a piperidinyl group. The fundamental pyridine N-oxide framework is planar, with a characteristic N-O bond length that is shorter than a typical N-O single bond, indicating a degree of double bond character. wikipedia.org For the parent pyridine N-oxide, the N-O distance is approximately 1.34 Å. wikipedia.org
The piperidinyl substituent at the C-2 position is a saturated, cyclic secondary amine, which acts as a strong electron-donating group through the nitrogen lone pair. This donation of electron density significantly influences the electronic distribution within the pyridine N-oxide ring. The electron-donating nature of the piperidinyl group is expected to increase the electron density at the ortho and para positions relative to the substituent, which in this case are the C3, C5, and the N-oxide oxygen atom.
This increased electron density has several consequences for the molecule's properties and reactivity. It is anticipated to enhance the nucleophilicity of the N-oxide oxygen. Quantum chemical calculations on substituted pyridine N-oxides have shown that electron-donating groups increase the complexation ability of the N-oxide. researchgate.net Conversely, the electron donation from the piperidinyl group may slightly decrease the electrophilicity of the C4 and C6 positions compared to an unsubstituted pyridine N-oxide. The interaction between the electron-donating piperidinyl group and the electron-withdrawing N-oxide moiety creates a push-pull system that can lead to interesting chemical reactivity.
| Parameter | Unsubstituted Pyridine N-Oxide | Expected Trend for this compound |
| N-O Bond Length | ~1.34 Å wikipedia.org | Potentially slightly longer due to increased electron density on the ring |
| Basicity | pKa = 0.8 wikipedia.org | Expected to be higher due to the electron-donating piperidinyl group |
| Nucleophilicity of Oxygen | Moderate | Enhanced |
| Electrophilicity of C4/C6 | High | Reduced |
Historical Development of Pyridine N-Oxide Research Pertaining to Substituted Analogues
The study of pyridine N-oxides began with the first reported synthesis of the parent compound, pyridine N-oxide, by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidant. wikipedia.org This discovery opened the door to a new class of heterocyclic compounds with unique properties. Early work focused on understanding the fundamental reactivity of the N-oxide group and developing various methods for the oxidation of pyridines. orgsyn.org
The synthetic utility of pyridine N-oxides for preparing substituted pyridines was soon recognized. A significant advancement was the discovery that the N-oxide group activates the pyridine ring to both electrophilic and nucleophilic substitution, and that the N-oxide can be readily removed by deoxygenation. wikipedia.org This allowed for the synthesis of pyridine derivatives that were not accessible through direct substitution of pyridine itself.
In the decades that followed, research on substituted pyridine N-oxides expanded significantly. A major focus has been the development of more efficient and selective methods for their synthesis and subsequent functionalization. arkat-usa.orgsemanticscholar.org This includes the use of various oxidizing agents, from classic peracids to more modern catalytic systems employing reagents like hydrogen peroxide with metal catalysts. arkat-usa.orgnih.gov More recently, the field has been revolutionized by the advent of transition metal-catalyzed C-H activation and cross-coupling reactions, which allow for the direct introduction of a wide range of substituents onto the pyridine N-oxide core with high regioselectivity. researchgate.netsemanticscholar.orgbohrium.com These modern methods have greatly enhanced the accessibility and diversity of substituted pyridine N-oxides, solidifying their importance as versatile building blocks in contemporary organic chemistry. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1011-19-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
InChI Key |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2 1 Piperidinyl , 1 Oxide and Analogues
N-Oxidation Approaches for Pyridine (B92270) Ring Activation
The conversion of a pyridine to a pyridine N-oxide is a critical activation step. The N-oxide group alters the electronic properties of the aromatic ring, making it more susceptible to both nucleophilic and electrophilic attack, particularly at the C2 and C4 positions. chemtube3d.comwikipedia.org This activation is a cornerstone for the synthesis of various substituted pyridines. researchgate.netsemanticscholar.org
Peracid-Mediated Oxidation Mechanisms (e.g., m-CPBA, peroxy acids)
A common and effective method for the N-oxidation of pyridines is the use of peroxy acids. researchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and peroxybenzoic acid are frequently employed. chemtube3d.comwikipedia.org The mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen.
The reaction proceeds through a concerted mechanism where the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. masterorganicchemistry.com This process results in the formation of the N-O bond and the release of the corresponding carboxylic acid. The use of m-CPBA is widespread due to its commercial availability and effectiveness under mild conditions. researchgate.netresearchgate.net An improved, safe, and scalable process using an m-CPBA–NH3(g) system has been developed, yielding quantitative amounts of pyridine N-oxides with high purity. acs.org The rate of oxidation can be influenced by the solvent, with chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) generally providing faster reaction times compared to ethers or alcohols. researchgate.net
| Peracid Reagent | Typical Solvent | Key Characteristics |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform (CHCl3), Dichloromethane (CH2Cl2) | Widely used, commercially available, effective under mild conditions. researchgate.netresearchgate.net |
| Peracetic acid (CH3CO3H) | Acetic Acid | Effective oxidant for pyridine N-oxidation. chemtube3d.com |
| p-(Methoxycarbonyl)perbenzoic acid (p-MCPBA) | Chloroform (CHCl3) | Shows activity comparable to m-CPBA and is convenient for preparative purposes. researchgate.net |
Metal-Catalyzed N-Oxidation Systems
To achieve greener and more efficient N-oxidation, various metal-catalyzed systems have been developed, often using hydrogen peroxide (H₂O₂) as the terminal oxidant. researchgate.net These methods offer advantages in terms of atom economy and milder reaction conditions.
Catalytic systems based on polyoxometalates have shown significant promise. For instance, a Keplerate polyoxomolybdate ({Mo132}) has been used to catalyze the oxidation of pyridines in high yields at room temperature with aqueous hydrogen peroxide. rsc.org This catalyst is reusable, as it remains in the aqueous phase after product extraction. rsc.org Similarly, titanosilicate catalysts like Ti-MWW have demonstrated high activity and selectivity for the oxidation of pyridine to pyridine-N-oxide using H₂O₂. researchgate.net Other metals, such as rhenium (in the form of methyltrioxorhenium, MTO) and manganese, have also been employed to catalyze the N-oxidation of pyridines and other azines. researchgate.netnih.gov
| Catalyst | Oxidant | Reaction Conditions | Key Findings |
|---|---|---|---|
| Keplerate polyoxomolybdate ({Mo132}) | H₂O₂ | Room temperature, water/ethanol solvent | High yields, reusable catalyst. rsc.org |
| Ti-MWW | H₂O₂ | Optimized temperature and solvent | >99% pyridine conversion and >99% PNO selectivity. researchgate.net |
| Methyltrioxorhenium (MTO) | H₂O₂ | Varies | Efficient, but the catalyst can be expensive and prone to deactivation. researchgate.netnih.gov |
| Phosphomolybdic acid (PMA) | H₂O₂ | Varies | Provides improved yields for some substrates compared to peracid methods. nih.gov |
Regioselective N-Oxidation Strategies in Substituted Pyridines
When a pyridine ring is already substituted, the N-oxidation step must be regioselective to yield the desired isomer. The electronic nature of the substituents plays a significant role; electron-donating groups generally facilitate N-oxidation, while electron-withdrawing groups hinder it. researchgate.net
For unsymmetrically substituted pyridines, achieving regioselectivity can be challenging. However, specific reagents and conditions can favor the formation of one regioisomer over another. For example, in the halogenation of pyridine N-oxides, reagents like POCl₃ can be used to install a halogen at the C2 position with high regioselectivity, which is a key step in many synthetic routes. acs.orgnih.gov Asymmetric N-oxidation has also been achieved using biomolecule-inspired catalysts, such as aspartic acid-containing peptides, which can desymmetrize bis(pyridine) substrates and provide access to optically enriched pyridine N-oxides. nih.govchemrxiv.org This approach demonstrates the potential for fine-tuning catalyst-substrate interactions to control regioselectivity. nih.govchemrxiv.org
Introduction of the Piperidinyl Moiety
The piperidinyl group is typically introduced onto the pyridine ring via a carbon-nitrogen (C-N) bond-forming reaction. For the synthesis of Pyridine, 2-(1-piperidinyl)-, 1-oxide, a common strategy involves the reaction of an activated pyridine N-oxide with piperidine (B6355638).
Nucleophilic Substitution Reactions for C-N Bond Formation
Nucleophilic substitution is a fundamental method for forming C-N bonds on a pyridine ring. The N-oxide group activates the ring, making the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles like piperidine. youtube.comvaia.com
The introduction of piperidine onto a pyridine N-oxide ring often proceeds via a Nucleophilic Aromatic Substitution (SNA_r) mechanism. nih.gov This pathway is particularly effective when a good leaving group (such as a halide) is present at the 2- or 4-position of the pyridine N-oxide. acs.org
The reaction mechanism involves two main steps:
Nucleophilic Attack: The piperidine nucleophile attacks the electron-deficient carbon (e.g., C2) of the activated pyridine N-oxide ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, including delocalization onto the N-oxide oxygen atom. vaia.compearson.com
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
A documented synthesis of an analogue, 2,6-diamino-4-(1-piperidinyl)pyridine 1-oxide, involves heating 4-chloro-2,6-bis-(ethoxycarbonylamino)pyridine 1-oxide with piperidine in a sealed tube, demonstrating the direct displacement of a chloro leaving group by piperidine on an activated N-oxide ring. prepchem.com Studies on the reaction of substituted N-methylpyridinium ions with piperidine have shown that the mechanism can be complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.govnih.gov The reactivity order of leaving groups in these systems can differ from the typical S_NAr "element effect," highlighting the intricate nature of the reaction mechanism. nih.gov
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 4-Chloro-2,6-bis-(ethoxycarbonylamino)pyridine 1-oxide | Piperidine | 135 °C, sealed tube | 2,6-Diamino-4-(1-piperidinyl)pyridine 1-oxide (after hydrolysis). prepchem.com |
| 2-Substituted N-methylpyridinium ions (Substituent = F, Cl, Br, I, CN) | Piperidine | Methanol | 2-(1-Piperidinyl)-N-methylpyridinium ions. nih.govnih.gov |
| 4-Nitropyridine 1-oxide | Piperidine | Ethanol, UV light | 4-(1-Piperidinyl)pyridine 1-oxide. rsc.org |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous solution, 20 °C | 2-(1-Piperidinyl)-3-nitropyridine. researchgate.net |
Advanced Approaches for Pyridine Core Construction Relevant to Derivatives
While functionalization of a pre-existing ring is common, building the pyridine core itself is fundamental. Advanced methodologies focus on efficiency, complexity, and sustainability. numberanalytics.comacsgcipr.org Classical methods often involve the condensation of aldehydes or ketones with ammonia (B1221849) at high temperatures and pressures. acsgcipr.org
Modern approaches offer greater control and versatility:
Asymmetric Synthesis : To create chiral pyridine derivatives, methods employing chiral catalysts or auxiliaries are used. Chiral transition metal complexes can facilitate enantioselective reactions, while chiral auxiliaries temporarily attached to a substrate can direct the stereochemical outcome. numberanalytics.com
Novel Catalytic Systems : The development of new transition metal catalysts, particularly those based on palladium, has greatly expanded the scope of cross-coupling reactions for synthesizing substituted pyridines. numberanalytics.com Furthermore, heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of recyclability and process efficiency. numberanalytics.com
Photocatalysis and Electrocatalysis : These emerging techniques allow for pyridine synthesis under mild conditions. Visible-light photocatalysis, for example, can be used to construct pyridine derivatives through radical-mediated pathways. numberanalytics.com
Cycloaddition Reactions : Diels-Alder type reactions provide a powerful tool for constructing the six-membered pyridine ring from acyclic precursors. acsgcipr.org
These advanced methods are crucial for creating complex pyridine scaffolds that can then be converted to their N-oxides and further derivatized. numberanalytics.comacsgcipr.org
Derivatization from Pre-synthesized Pyridine N-Oxide Scaffolds
Pyridine N-oxides are exceptionally useful synthetic intermediates, or scaffolds, for creating a wide range of substituted pyridines. semanticscholar.orgresearchgate.netresearchgate.net The N-oxide group not only activates the ring for substitution but can also be easily removed or used to direct further reactions.
Once a desired substituent is in place, the N-oxide can be deoxygenated to yield the corresponding pyridine. semanticscholar.org This reduction can be achieved with high chemoselectivity using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation. youtube.com
The pyridine N-oxide scaffold allows for a diverse set of transformations beyond simple substitution:
Palladium-Catalyzed Reactions : Direct arylation of pyridine N-oxides can be achieved using aryl triflates or aryl bromides with a palladium catalyst, yielding 2-aryl pyridine N-oxides. semanticscholar.org
Ortho-Metallation : As previously mentioned, directed ortho-metallation with Grignard reagents followed by quenching with various electrophiles is a powerful strategy for introducing a wide range of functional groups at the C2 position. diva-portal.orgdiva-portal.org
Activation and Nucleophilic Addition : The oxygen of the N-oxide can be derivatized with an activating group (e.g., from acetic anhydride), which facilitates the addition of a broad selection of nucleophiles at the C2 or C4 positions. stackexchange.comyoutube.com
This versatility makes the pyridine N-oxide a key platform in synthetic chemistry, enabling the construction of complex molecules from simpler, pre-synthesized scaffolds. semanticscholar.orgresearchgate.net
Chemical Reactivity and Reaction Mechanisms of Pyridine, 2 1 Piperidinyl , 1 Oxide
Influence of the N-Oxide Functionality on Aromatic Reactivity
The N-oxide group is central to the reactivity of the entire molecule. It possesses a dipolar N⁺-O⁻ bond which significantly alters the electronic properties of the pyridine (B92270) ring compared to its parent amine, 2-(1-piperidinyl)pyridine. Generally, pyridine N-oxides are more reactive toward both electrophilic and nucleophilic reagents than the pyridines from which they are derived. nih.gov The N-oxide function acts as an electron-withdrawing group via induction due to the positive charge on the nitrogen, but it can also act as a powerful electron-donating group through resonance, pushing electron density primarily to the C-2 and C-4 positions. scripps.eduyoutube.com In the case of Pyridine, 2-(1-piperidinyl)-, 1-oxide, this effect is further modulated by the electron-donating piperidinyl group at the C-2 position.
The N-oxide functionality makes the pyridine ring more susceptible to substitution reactions. scripps.edu While the oxygen atom's ability to donate electron density via resonance makes the C-2 and C-4 positions electron-rich and thus targets for electrophilic attack, the primary role of the N-oxide in facilitating reactions with nucleophiles is more pronounced. youtube.com
For nucleophilic attack to occur, the N-oxide oxygen is typically activated by an electrophilic reagent (e.g., a proton, acylating agent, or phosphonium (B103445) salt). nih.gov This activation step transforms the N-oxide into a much better electron-withdrawing group, significantly increasing the electrophilicity (positive charge character) of the C-2 and C-4 carbons. nih.govyoutube.com This makes them highly susceptible to attack by a wide range of nucleophiles. In this compound, the C-4 and C-6 positions are the primary sites for such nucleophilic attacks, assuming a suitable leaving group is present.
The oxygen atom of the N-oxide group is electron-rich and behaves as a potent nucleophile and Lewis base. scripps.eduacs.org Its nucleophilicity is notably stronger than that of the nitrogen atom in the parent pyridine. researchgate.net This character is further enhanced in this compound due to the electronic effects of the substituent. The piperidinyl group at the C-2 position is a strong electron-donating group, which pushes electron density into the pyridine ring and, by extension, increases the negative charge density on the N-oxide oxygen. This makes the oxygen atom in this compound a more powerful nucleophile than in unsubstituted pyridine N-oxide. This enhanced nucleophilicity is critical in the initial activation step of many reactions, where the oxygen atom attacks an external electrophile. scripps.edu
Table 1: Comparison of Electronic Properties
| Property | Pyridine | Pyridine N-Oxide | This compound (Predicted) |
|---|---|---|---|
| Ring Reactivity | Low towards electrophiles, requires activation for nucleophiles. | Higher towards both electrophiles and nucleophiles. nih.gov | High reactivity, influenced by both N-oxide and piperidinyl groups. |
| Basicity (pKa) | 5.2 | 0.79 scripps.edu | Expected to be higher than pyridine N-oxide due to the electron-donating piperidinyl group. |
| N-Oxide Oxygen | N/A | Nucleophilic scripps.edu | Strongly nucleophilic due to electron donation from the piperidinyl group. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines and their N-oxides. The reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. Pyridine N-oxides generally undergo SNAr reactions more rapidly than their corresponding pyridines. scripps.edu For this compound, an SNAr reaction would typically involve a nucleophile attacking the C-4 or C-6 position to displace a leaving group (e.g., a halide).
The SNAr mechanism on a pyridine N-oxide ring proceeds via a two-step addition-elimination sequence.
Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom (e.g., C-4 or C-6) bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and onto the N-oxide oxygen atom, which helps to stabilize it.
Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
In many cases, the reaction is facilitated by first activating the N-oxide with an electrophile (like Ts₂O or PyBroP), which enhances the ring's electrophilicity and makes it more susceptible to nucleophilic attack. nih.gov The reaction of 2-aminopyridine (B139424) N-oxides with chloronitropyridine, for instance, proceeds via an initial SNAr step. researchgate.net
Substituents on the pyridine ring have a profound effect on the rate and regioselectivity of SNAr reactions.
Electronic Effects: Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) destabilize this intermediate and slow the reaction down. The 2-(1-piperidinyl) group is a strong EDG. Therefore, it would be expected to deactivate the pyridine ring towards SNAr at the C-4 or C-6 position compared to an unsubstituted or EWG-substituted pyridine N-oxide.
Steric Effects: Bulky substituents can hinder the approach of the nucleophile to adjacent positions, influencing the regioselectivity of the attack.
Table 2: Predicted Relative Rates of SNAr for Substituted Pyridine N-Oxides
| Substituent at C-2 | Electronic Nature | Effect on Meisenheimer Intermediate | Predicted Relative Rate of SNAr at C-4/C-6 |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Stabilization | Very Fast |
| -Cl | Inductively Withdrawing | Stabilization | Fast |
| -H | Neutral | Baseline | Moderate |
| -OCH₃ | Electron-Donating (Resonance) | Destabilization | Slow |
| -N(CH₂)₅ (Piperidinyl) | Strong Electron-Donating | Strong Destabilization | Very Slow |
Redox Chemistry of the N-Oxide Group
The nitrogen atom in this compound exists in a higher oxidation state than in its parent amine, making redox reactions a key aspect of its chemistry.
Reduction (Deoxygenation): The N-oxide group can be readily reduced to the corresponding tertiary amine. This deoxygenation is a common synthetic step used to unmask the pyridine after the N-oxide has been used to direct substitution reactions. nih.gov A variety of reducing agents can accomplish this transformation, with the product being the parent compound, 2-(1-piperidinyl)pyridine. More vigorous reduction conditions can lead to the saturation of the pyridine ring itself. For example, reduction of pyridine N-oxides with ammonium (B1175870) formate (B1220265) and palladium on carbon can yield the corresponding piperidine (B6355638). google.com Applying this to the title compound would result in the formation of 2,1'-bipiperidine. While some N-oxides are reduced back to their parent amines in biological systems, this conversion is highly variable and unpredictable. nih.gov
Oxidation: this compound is synthesized via the oxidation of 2-(1-piperidinyl)pyridine. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (often catalyzed) or peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). acs.orgarkat-usa.org The N-oxide itself can also function as an oxidizing agent in certain reactions, for example, in the oxidation of other substrates where it acts as an oxygen atom donor, thereby being reduced in the process. acs.org
Table 3: Common Redox Reactions
| Reaction Type | Reagent(s) | Product from this compound |
|---|---|---|
| Oxidation | m-CPBA, H₂O₂ arkat-usa.org | This compound (Synthesis) |
| Deoxygenation | PCl₃, TiCl₄/SnCl₂, Zn nih.gov | 2-(1-piperidinyl)pyridine |
| Ring Reduction | H₂, Pd/C; HCOONH₄, Pd/C google.com | 2,1'-Bipiperidine |
Reduction Pathways to Parent Pyridine Derivatives
Specific studies detailing the reduction of this compound back to its parent pyridine, 2-(1-piperidinyl)pyridine, were not found in the search results.
Generally, the deoxygenation of pyridine N-oxides to their corresponding pyridines is a common transformation. This can be achieved using various reducing agents. semanticscholar.orgarkat-usa.org Common methods include the use of phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. youtube.com Rhenium complexes have also been shown to photocatalytically deoxygenate pyridine N-oxides. nih.gov Another mild procedure involves the use of ammonium formate with palladium on carbon (Pd/C) as a catalyst, which can also, under different conditions, lead to the full reduction of the pyridine ring. organic-chemistry.orgresearchgate.netacs.org
Oxidation to More Complex N-Oxide Species
No information was found regarding the further oxidation of this compound. The literature reviewed focuses on the oxidation of pyridines to form N-oxides, not the subsequent oxidation of the N-oxide products themselves. arkat-usa.orgresearchgate.net In principle, oxidation could potentially occur on the piperidinyl ring, but specific studies on this transformation for the target molecule are absent from the search results. Research on the oxidation of the piperidine ring in other molecular contexts suggests various possible outcomes, but this cannot be directly extrapolated without specific experimental data. nih.gov
N-O Bond Fragmentation and Radical Generation
While the N-O bond is known to be relatively weak and susceptible to cleavage, specific data on the fragmentation of the N-O bond in this compound is not available. nih.gov
Photoinduced N-O Bond Cleavage Processes
Direct research on the photoinduced N-O bond cleavage for this compound could not be located. The photochemistry of heteroaromatic N-oxides is a broad field, with outcomes dependent on the specific structure and reaction conditions. wur.nl For many pyridine N-oxides, irradiation can lead to deoxygenation, potentially proceeding through an excited state that crosses over to a dissociative state, leading to N-O bond breaking. rsc.org The presence of a strong Lewis acid can facilitate this photodeoxygenation in the solution phase. rsc.org
Application in the Generation of Carbon-Centered Radicals
There are no specific examples in the search results of this compound being used to generate carbon-centered radicals. The generation of radicals from pyridine N-oxide derivatives is an active area of research. For instance, N-(acyloxy)pyridine derivatives can undergo photoinduced decomposition to generate carbon radicals. rsc.org More recent methods involve the use of photoexcited pyridine N-oxides in conjunction with alkylboronic acids to generate alkyl radicals. researchgate.net However, these studies utilize different pyridine N-oxide scaffolds, and the specific application of this compound for this purpose is not documented.
Rearrangement Reactions Involving the N-Oxide Moiety (e.g., Meisenheimer, Cope Rearrangements)
No studies on rearrangement reactions involving the N-oxide moiety of this compound were found.
The Meisenheimer rearrangement typically involves N-allyl, N-benzyl amine N-oxides. The synthesis of pyridine N-oxide itself was first reported by Meisenheimer, but this is distinct from the rearrangement reaction. wikipedia.org The Boekelheide reaction is a well-known rearrangement of α-picoline-N-oxides (pyridine N-oxides with a methyl group at the 2-position) into hydroxymethylpyridines. wikipedia.orgyoutube.com As this compound does not possess an α-alkyl group with an available proton, it would not be expected to undergo a classic Boekelheide reaction. The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes and is not directly applicable to the structure of this compound.
Catalytic Activity in Organic Transformations
No literature was found that describes the use of this compound as a catalyst in organic transformations. Pyridine N-oxides, in general, can act as mild Lewis base organocatalysts, activating various reagents. acs.org For example, they are used in palladium-catalyzed direct arylation reactions or to promote trifluoromethylation reactions. semanticscholar.orgnih.gov Chiral pyridine N-oxides have been developed as catalysts for asymmetric synthesis. However, the catalytic potential of the specific compound remains unexplored in the reviewed literature.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly influence the rate and selectivity of organic reactions. For reactions involving polar molecules like pyridine N-oxides, solvent polarity, viscosity, and hydrogen-bonding capabilities are critical factors. rsc.org The kinetics of reactions involving pyridine-N-oxide carboxylic acids with diazodiphenylmethane (B31153) have been shown to be sensitive to the solvent environment. rsc.org
In general, for reactions that proceed through a polar transition state or a charged intermediate, an increase in solvent polarity leads to a higher reaction rate. This is because polar solvents can better stabilize the charged species, thereby lowering the activation energy of the reaction. rsc.org For instance, the reaction of pyridine-N-oxide carboxylic acids with diazodiphenylmethane, which involves the formation of an ion-pair intermediate, is accelerated in more polar solvents.
The selectivity of a reaction can also be governed by solvent effects. Different solvents can solvate reactants and transition states to varying extents, which can alter the energy difference between competing reaction pathways. For example, in reactions with multiple possible products, a polar or hydrogen-bonding solvent might preferentially stabilize the transition state leading to the more polar product, thus enhancing the selectivity for that product. rsc.org
While specific kinetic data for reactions involving this compound is scarce, the general principles of solvent effects on related pyridine N-oxide systems can be applied. The table below illustrates the effect of solvent on the rate constant for the reaction of a related compound, picolinic acid N-oxide, with diazodiphenylmethane, highlighting the influence of solvent properties on reaction kinetics.
Table 1: Effect of Solvent on the Rate Constant (k) for the Reaction of Picolinic Acid N-oxide with Diazodiphenylmethane at 30°C
| Solvent | Dielectric Constant (ε) at 25°C | Rate Constant (k) / dm³ mol⁻¹ s⁻¹ |
| Methanol | 32.7 | 1.23 |
| Ethanol | 24.5 | 0.75 |
| 1-Propanol | 20.3 | 0.52 |
| 1-Butanol | 17.5 | 0.41 |
| Acetonitrile | 37.5 | 0.98 |
| Acetone | 20.7 | 0.65 |
This table is generated based on data for a related compound to illustrate the concept of solvent effects and does not represent data for this compound.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Pyridine (B92270), 2-(1-piperidinyl)-, 1-oxide , a complete assignment of its proton and carbon environments can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
It is important to note that the specific NMR data presented in the following sections were obtained from a penta-coordinated silicon complex, specifically 2-Piperidino N-oxy pyridinium (B92312) siliconate. christuniversity.in This complexation can induce shifts in the NMR signals compared to the free ligand, but the data still provides valuable insights into the fundamental structure and connectivity of the molecule.
¹H-NMR Analysis of Proton Environments and Coupling Patterns
The ¹H-NMR spectrum provides information on the different types of protons present in a molecule and their neighboring protons. For the silicon complex of Pyridine, 2-(1-piperidinyl)-, 1-oxide , the proton signals can be assigned based on their chemical shifts, multiplicities, and integration values.
The aromatic protons of the pyridine N-oxide ring are expected to appear in the downfield region of the spectrum. In the reported silicon complex, these protons appear as multiplets. Specifically, the proton at the α-position (adjacent to the N-oxide group) is observed at approximately 8.17 ppm (d, 1H, J= 6.42 Hz), while the other aromatic protons (β, β', and γ) are found as multiplets around 6.84 ppm (m, 2H) and 7.21 ppm (app t, 1H, J = 8.49 Hz). christuniversity.in The downfield shift of the α-proton is characteristic of pyridine N-oxides due to the deshielding effect of the N-oxide group.
The protons of the piperidinyl group are observed in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons of the piperidine (B6355638) ring) appear as a multiplet around 3.33 ppm. The remaining piperidine protons (β and γ) are observed as multiplets at approximately 1.78 ppm and 1.66 ppm, respectively. christuniversity.in
Table 1: ¹H-NMR Data for 2-Piperidino N-oxy pyridinium siliconate christuniversity.in
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic α-H | 8.17 | d | 1H | 6.42 |
| Aromatic γ-H | 7.21 | app t | 1H | 8.49 |
| Aromatic β, β'-H | 6.84 | m | 2H | |
| Piperidine α-H | 3.33 | m | 4H | |
| Piperidine β-H | 1.78 | m | 4H | |
| Piperidine γ-H | 1.66 | m | 2H |
Note: Data obtained from the ¹H-NMR spectrum of the corresponding silicon pinacolate complex in CDCl₃.
¹³C-NMR Spectroscopy for Carbon Framework Characterization
The ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. In the silicon complex of This compound , the carbon signals are assigned based on their chemical shifts.
The carbon atoms of the pyridine N-oxide ring are observed in the downfield region. The carbon atom at the α'-position (bearing the piperidinyl group) is found at approximately 155.1 ppm. The other aromatic carbons (α, β, β', and γ) appear at approximately 140.5 ppm, 115.1 ppm, 117.1 ppm, and 127.7 ppm, respectively. christuniversity.in The significant downfield shift of the α' carbon is consistent with its attachment to both the nitrogen of the piperidine and its position on the pyridine N-oxide ring.
The carbon atoms of the piperidinyl group are found in the upfield region. The α-carbons of the piperidine ring are observed at approximately 49.1 ppm, while the β- and γ-carbons appear at 25.4 ppm and 24.7 ppm, respectively. christuniversity.in
Table 2: ¹³C-NMR Data for 2-Piperidino N-oxy pyridinium siliconate christuniversity.in
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic α'-C | 155.1 |
| Aromatic α-C | 140.5 |
| Aromatic γ-C | 127.7 |
| Aromatic β'-C | 117.1 |
| Aromatic β-C | 115.1 |
| Piperidine α-C | 49.1 |
| Piperidine β-C | 25.4 |
| Piperidine γ-C | 24.7 |
Note: Data obtained from the ¹³C-NMR spectrum of the corresponding silicon pinacolate complex in CDCl₃.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
While specific 2D NMR data for This compound is not available in the reviewed literature, the application of such techniques is crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons on the pyridine N-oxide ring and between the neighboring protons within the piperidinyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, as listed in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the pyridine N-oxide ring and the piperidinyl substituent. For example, correlations would be expected between the α-protons of the piperidine ring and the α'-carbon of the pyridine N-oxide ring, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the piperidinyl ring relative to the pyridine N-oxide ring.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While a specific IR spectrum for This compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on the functional groups present and data from related compounds.
The most characteristic vibration would be the N-O stretching of the pyridine N-oxide moiety. For 2-substituted pyridine 1-oxides, the N-O stretching vibration (ν(N-O)) typically appears in the region of 1200-1300 cm⁻¹. rsc.org The exact position of this band can be influenced by the nature of the substituent at the 2-position.
Other expected vibrations include:
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: These appear in the 1400-1600 cm⁻¹ region.
Aliphatic C-H stretching: The C-H stretching vibrations of the piperidinyl ring are expected just below 3000 cm⁻¹.
C-N stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the pyridine ring would likely be observed in the 1300-1360 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine N-Oxide | N-O stretch | 1200 - 1300 |
| Aromatic Ring | C-H stretch | > 3000 |
| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 |
| Piperidine Ring | C-H stretch | < 3000 |
| C-N Bond | C-N stretch | 1300 - 1360 |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and torsional angles. Although a crystal structure for This compound has not been reported, analysis of related pyridine N-oxide structures can provide insights into its likely molecular geometry.
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
The structure of pyridine N-oxide itself is planar, with a characteristic N-O bond length of approximately 1.290 Å. bohrium.com The introduction of a piperidinyl group at the 2-position would likely cause some distortion from planarity, particularly concerning the orientation of the piperidinyl ring relative to the pyridine N-oxide ring.
The piperidinyl ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The bond lengths and angles within the piperidine ring would be typical for a saturated heterocycle.
Table 4: Expected Bond Parameters for this compound based on Analogous Structures
| Bond/Angle | Parameter | Expected Value |
| N-O | Bond Length | ~1.29 Å |
| C-N (Pyridine-Piperidine) | Bond Length | ~1.38 Å |
| C-N-C (Pyridine Ring) | Bond Angle | ~121° |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy is a valuable tool for probing the electronic structure of molecules. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-system of the pyridine N-oxide ring and the non-bonding electrons.
The position of the absorption maxima (λmax) in the UV-Vis spectrum of pyridine N-oxide derivatives is known to be sensitive to the polarity of the solvent. For pyridine N-oxide and its derivatives, a blue-shift (hypsochromic shift) of the long-wavelength charge-transfer band is typically observed as the polarity of the solvent increases. mdpi.com For instance, the λmax of pyridine N-oxide shifts from 282 nm in non-polar solvents like n-heptane to 275 nm in the polar aprotic solvent acetonitrile. mdpi.com This phenomenon is attributed to the stabilization of the ground state more than the excited state in polar solvents.
In protic solvents, the formation of hydrogen bonds between the solvent and the N-oxide group can lead to even more significant blue shifts. researchgate.net Given the presence of the N-oxide group, a similar solvent-dependent behavior is anticipated for this compound. The electron-donating piperidinyl group may further influence the extent of these solvatochromic shifts.
Table 2 provides illustrative UV spectral data for related pyridine N-oxide compounds in different solvents.
Table 2: UV Spectral Data for Selected Pyridine N-Oxide Derivatives in Various Solvents
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Pyridine N-oxide | n-Heptane | 282 | mdpi.com |
| Pyridine N-oxide | Acetonitrile | 275 | mdpi.com |
| Pyridine N-oxide | Water | 263 | researchgate.net |
| 2-Methylamino-4-nitro-5-methyl pyridine N-oxide | Isooctane-Dioxane | - | rsc.org |
| 2-Methylamino-4-nitro-5-methyl pyridine N-oxide | Acetonitrile | - | rsc.org |
The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific changes in electronic configurations, which involve the promotion of electrons from occupied molecular orbitals to unoccupied ones.
The molecular orbitals of pyridine N-oxide are derived from the combination of the atomic orbitals of the constituent atoms. slideshare.net The highest occupied molecular orbitals (HOMOs) are typically of π character, arising from the p-orbitals of the ring atoms, and non-bonding orbitals (n) localized on the oxygen and nitrogen atoms. The lowest unoccupied molecular orbitals (LUMOs) are typically antibonding π* orbitals.
The electronic spectrum of pyridine N-oxide and its derivatives is generally characterized by two main absorption bands:
A long-wavelength band corresponding to a π → π * transition, which is often charge-transfer in nature. The piperidinyl group, being an electron-donating group, is expected to increase the energy of the HOMO, potentially leading to a red-shift (bathochromic shift) of this band compared to unsubstituted pyridine N-oxide.
A shorter-wavelength band, which can be attributed to another π → π * transition or an n → π * transition. The n → π* transition involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to an antibonding π* orbital.
Ab initio calculations on pyridine-N-oxide have been used to identify numerous Rydberg and valence states, confirming the complexity of its electronic structure. nih.gov The introduction of the piperidinyl substituent will perturb these molecular orbitals, influencing the energies and intensities of the electronic transitions. The lone pair of electrons on the piperidinyl nitrogen can also participate in conjugation with the pyridine ring, further modifying the electronic landscape.
Computational and Theoretical Chemistry of Pyridine, 2 1 Piperidinyl , 1 Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for predicting the properties of pyridine (B92270) N-oxides and related heterocyclic compounds. pipzine-chem.comdcu.iegoogle.com
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For molecules with flexible components, such as the piperidinyl ring in Pyridine, 2-(1-piperidinyl)-, 1-oxide, a conformational landscape analysis is crucial. This involves identifying various possible spatial arrangements (conformers) and determining their relative energies.
The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, DFT calculations can precisely determine these energy values, providing a quantitative measure of its electronic stability and potential reactivity.
Table 1: Illustrative Frontier Orbital Energies (Note: The following data is illustrative for a substituted pyridine N-oxide and not specific to the title compound, as direct published values were not found.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. google.com The theory posits that chemical reactions are driven by the interaction between the HOMO of one reactant and the LUMO of another.
By analyzing the spatial distribution of the HOMO and LUMO across the molecular structure of this compound, one can predict sites susceptible to electrophilic and nucleophilic attack.
Nucleophilic Attack: Regions with a high density of the LUMO are electrophilic and are likely sites for attack by nucleophiles.
Electrophilic Attack: Regions with a high density of the HOMO are nucleophilic and represent the likely sites for attack by electrophiles.
Pyridine N-oxides are known to be more reactive than their parent pyridines. pipzine-chem.com The N-oxide group significantly influences the electronic distribution, often making the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack after activation of the oxygen atom. FMO analysis quantifies and visualizes these reactive centers.
To further quantify chemical reactivity, DFT calculations provide a suite of descriptors based on the conceptual framework of DFT. These global descriptors, derived from HOMO and LUMO energies, describe the reactivity of the molecule as a whole.
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap.
Electronic Chemical Potential (μ): Related to the mean of the HOMO and LUMO energies, it describes the escaping tendency of electrons from the equilibrium system.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.
Local reactivity descriptors, such as the Fukui function, can also be calculated. These functions indicate which atoms within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack, providing a more detailed picture of regioselectivity in reactions.
Table 2: Illustrative Global Reactivity Descriptors (Note: The following data is illustrative and derived from the values in Table 1.)
| Descriptor | Definition | Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectra
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light by the molecule. This allows for the theoretical prediction of the UV-Visible absorption spectrum.
For this compound, TD-DFT calculations can identify the key electronic transitions, such as n → π* or π → π* transitions, and their corresponding absorption wavelengths (λmax) and intensities. This information is invaluable for understanding the photochemistry of the compound and for interpreting experimental spectroscopic data. Heteroaromatic N-oxides often exhibit complex photochemical behaviors, and TD-DFT helps to unravel the nature of the excited states involved.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a DFT calculation in terms of localized chemical bonds and lone pairs. It provides a quantitative picture of bonding interactions, electron delocalization, and charge distribution within the molecule.
For this compound, NBO analysis can reveal:
Natural Atomic Charges: The distribution of electron density among the atoms, highlighting the polar nature of the N-O bond and the effect of the piperidinyl substituent.
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, such as those between a lone pair on the oxygen atom and antibonding orbitals (σ* or π*) in the pyridine ring, are crucial for understanding the molecule's stability and electronic structure. This delocalization of electron density is a key feature of pyridine N-oxides. dcu.ie
Bond Order: It provides a measure of the character of the bonds (single, double, triple), including the partial double bond character of the C-N and N-O bonds due to resonance.
This detailed analysis of charge transfer and delocalization provides a deeper understanding of the electronic effects that govern the molecule's structure and reactivity.
Molecular Electrostatic Potential (MESP) Maps for Reactivity Site Prediction
Molecular Electrostatic Potential (MESP) maps are a powerful tool in computational chemistry for predicting the reactive sites of a molecule. uni-muenchen.de The MESP illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de
In an MESP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of most negative potential, which are susceptible to electrophilic attack, while blue signifies areas of most positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potential values.
For this compound, the MESP map would be expected to show a significant region of negative electrostatic potential (red) localized around the oxygen atom of the N-oxide group. This high electron density makes the oxygen atom the primary site for electrophilic attack and a strong hydrogen bond acceptor. The nitrogen atom of the pyridine ring, being part of the N-oxide bond, would have a reduced negative potential compared to a standard pyridine.
Interactive Table: Expected MESP Regions for this compound
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
| N-oxide Oxygen | Highly Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |
| Pyridine Ring Hydrogens | Positive (Blue) | Nucleophilic Attack |
| Piperidinyl Ring Hydrogens | Slightly Positive (Blue/Green) | Weak Nucleophilic Attack |
| Pyridine Ring | Intermediate (Green/Yellow) | Aromatic Interactions |
Theoretical Studies on N-O Bond Dissociation Enthalpies
The N-O bond in pyridine N-oxides is a critical functional group, and its bond dissociation enthalpy (BDE) is a key parameter for understanding the molecule's stability and reactivity. Theoretical calculations are frequently employed to determine these BDEs, often using methods like Density Functional Theory (DFT) and high-level composite methods. nih.govwayne.edu
Studies on pyridine-N-oxide and its derivatives have shown that the N-O BDE is influenced by substituents on the pyridine ring. nih.govresearchgate.net For instance, the experimental N-O BDE for the parent pyridine-N-oxide is approximately 63.3 ± 0.5 kcal/mol. nih.govwayne.edu Computational studies using various functionals and basis sets have been performed to reproduce this value and to predict the BDEs of substituted analogs. wayne.edunih.gov
Interactive Table: Calculated and Experimental N-O Bond Dissociation Enthalpies (BDE) of Related Compounds
| Compound | Method | Calculated N-O BDE (kcal/mol) | Experimental N-O BDE (kcal/mol) | Reference |
| Pyridine-N-oxide | CBS-APNO | - | 63.3 ± 0.5 | wayne.edu |
| Pyridine-N-oxide | G4 | - | 63.3 ± 0.5 | wayne.edu |
| Pyridine-N-oxide | M06-2X | - | 63.3 ± 0.5 | wayne.edu |
| Trimethylamine-N-oxide | Best Estimate | 56.7 ± 0.9 | - | nih.govwayne.edu |
| Triethylamine-N-oxide | Best Estimate | 59.0 ± 0.8 | - | nih.govwayne.edu |
| 4-Nitropyridine N-oxide | - | - | 258.5 ± 5.3 (kJ/mol) | researchgate.net |
| Pyridine-3-carboxylic acid N-oxide | - | - | 252.8 ± 2.7 (kJ/mol) | researchgate.net |
Note: BDE values in kJ/mol can be converted to kcal/mol by dividing by 4.184.
Solvent Effects Modeling in Computational Methodologies (e.g., Polarizable Continuum Model)
Computational studies of molecules are often performed in the gas phase for simplicity. However, chemical reactions and interactions frequently occur in solution, where the solvent can significantly impact molecular properties and behavior. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effects of a solvent by representing it as a continuous dielectric medium. nih.govpyscf.orgresearchgate.net
In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical Hamiltonian of the solute, allowing for the calculation of its properties in a solvated environment. researchgate.net
For this compound, which possesses a significant dipole moment due to the N-oxide group, solvent effects are expected to be substantial. Using PCM, one could investigate:
Geometric Changes: The polar solvent would likely stabilize the charge separation in the N-O bond, potentially leading to a slight elongation of this bond and other changes in the molecular geometry.
Spectroscopic Properties: Solvent polarity can influence the electronic transitions, which would be reflected in shifts in the UV-Vis spectrum.
Reactivity: The solvation of charged or polar transition states can alter reaction barriers, making certain reaction pathways more or less favorable than in the gas phase.
Different variations of PCM, such as IEF-PCM or C-PCM, can be employed depending on the specific system and desired accuracy. pyscf.org
Independent Gradient Model (IGM) Analysis for Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and reactivity of molecules. The Independent Gradient Model (IGM) is a computational tool used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemrxiv.orgresearchgate.net
IGM is based on the electron density and its derivatives. It provides a 3D representation of interaction regions, which are typically color-coded to indicate the type and strength of the interaction. A significant advantage of IGM is its ability to distinguish between intramolecular and intermolecular interactions. chemrxiv.org A recent development, IGM based on Hirshfeld partition of molecular density (IGMH), offers a more rigorous physical background and often provides clearer graphical representations of weak interactions. nih.gov
An IGM analysis of this compound would be particularly insightful for understanding the intramolecular interactions between the pyridine N-oxide ring and the piperidinyl substituent. Potential NCIs to investigate include:
Intramolecular Hydrogen Bonds: The possibility of weak C-H···O or C-H···N hydrogen bonds between the piperidinyl hydrogens and the N-oxide oxygen or the pyridine nitrogen.
Steric Hindrance: The analysis could reveal steric repulsion between the two ring systems, which would influence the preferred conformation of the molecule.
By providing a detailed picture of the non-covalent interaction landscape, IGM analysis complements the information obtained from MESP maps and contributes to a more complete understanding of the molecule's structure and behavior.
Advanced Applications in Chemical Research and Development
Building Block in the Synthesis of Complex Heterocyclic Compounds
Pyridine (B92270) N-oxides are highly valuable synthetic intermediates in heterocyclic chemistry, offering greater reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgresearchgate.net This enhanced reactivity makes Pyridine, 2-(1-piperidinyl)-, 1-oxide a potent building block for constructing more complex molecular architectures. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, for various transformations. scripps.edu
The primary utility of 2-substituted pyridine N-oxides in synthesis is the facile introduction of a wide range of functional groups. semanticscholar.org These reactions often proceed via activation of the N-oxide, followed by regioselective addition of a nucleophile. umich.edu For instance, methodologies have been developed for the palladium-catalyzed direct arylation of pyridine N-oxides to yield 2-aryl pyridine N-oxides. semanticscholar.org Similarly, copper-catalyzed transformations allow for the introduction of alkyl, aryl, and alkenyl groups. organic-chemistry.org The resulting substituted N-oxides can then be readily deoxygenated to furnish the final substituted pyridine product. semanticscholar.orgresearchgate.net
A variety of synthetic transformations utilizing pyridine N-oxides are summarized below:
| Transformation | Reagents/Catalyst | Product Type | Reference |
| Arylation | Pd Catalyst, Aryl Triflates/Bromides | 2-Aryl Pyridine N-Oxides | semanticscholar.orgresearchgate.net |
| Alkenylation | Pd or Ni Catalysts, Olefins | 2-Alkenyl Pyridine N-Oxides | researchgate.net |
| Alkylation | Grignard Reagents, Copper Catalyst | 2-Alkyl Pyridines | organic-chemistry.org |
| Amination | t-BuNH2/Ts2O or PyBroP | 2-Aminopyridines | semanticscholar.orgumich.edu |
| C-H Functionalization | Various Catalysts | Pyridine-2-yl substituted ureas | rsc.org |
These methods underscore the role of the N-oxide as a versatile handle for elaborating the pyridine core, making this compound a promising starting material for creating novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. semanticscholar.orgresearchgate.net
Catalysis and Organocatalysis Utilizing Pyridine N-Oxide Scaffolds
Pyridine N-oxides have emerged as a significant class of mild Lewis base organocatalysts. researchgate.net Their catalytic activity stems from the ability of the N-oxide oxygen atom to act as a potent electron-pair donor, activating various Lewis acidic reagents. acs.org Chiral versions of pyridine N-oxides are particularly effective in a range of asymmetric transformations. scripps.edu
The catalytic utility of the pyridine N-oxide scaffold is prominent in reactions involving organosilicon reagents, such as the Sakurai–Hosomi–Denmark-type allylation of aldehydes. researchgate.net In these reactions, the N-oxide activates allyltrichlorosilanes, facilitating the transfer of the allyl group to the aldehyde with high yields and enantioselectivity. researchgate.net The N-oxide group is essential for this catalytic activity; comparative studies have shown that the corresponding pyridine bases are far less effective. acs.org
Furthermore, pyridine N-oxide derivatives serve as catalysts or ligands in various other reactions:
Enantioselective N-oxidation: Peptide-based catalysts can effect the asymmetric N-oxidation of pyridines. nih.gov
Photoredox Catalysis: Pyridine N-oxides can be used to generate pyridine N-oxy radicals via single-electron oxidation, enabling reactions like the carbohydroxylation and aminohydroxylation of olefins. acs.org
Acyl Transfer Reactions: Chiral 4-aryl-pyridine-N-oxides have been designed as effective nucleophilic catalysts for acylative dynamic kinetic resolution. acs.org
The presence of the 2-(1-piperidinyl) group in this compound can influence its catalytic properties through steric and electronic effects, potentially tuning the reactivity and selectivity of the catalytic center.
Coordination Chemistry and Ligand Properties
Pyridine N-oxides are versatile ligands in coordination chemistry, primarily binding to metal ions through the exocyclic oxygen atom. wikipedia.orgresearchgate.net This coordination behavior allows for the formation of a wide array of transition metal complexes. wikipedia.orgacs.org The electronic nature of the pyridine ring and its substituents significantly influences the properties of the resulting metal complexes.
This compound, like other pyridine N-oxides, readily forms coordination complexes with various transition metals. The oxygen atom of the N-oxide group acts as the donor, forming stable metal-oxygen bonds. wikipedia.org A series of metal carboxylates containing pyridine N-oxide have been prepared, demonstrating that these ligands can act in either a monodentate or bridging fashion. researchgate.net
Particularly common are complexes with divalent first-row transition metals. wikipedia.org Research has documented the synthesis of numerous pyridine N-oxide complexes with metals such as manganese(II), copper(II), and zinc(II). researchgate.net For example, reactions of copper(II) acetate with pyridine N-oxide can lead to mononuclear or binuclear "paddle wheel" carboxylate complexes where the N-oxide occupies the axial coordination sites. researchgate.net Homoleptic complexes, where the metal is coordinated exclusively by pyridine N-oxide ligands, are also well-known, especially octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), Ni(II)). wikipedia.org
The coordination geometry of metal complexes containing pyridine N-oxide ligands can be determined using techniques such as single-crystal X-ray diffraction. wikipedia.orgjscimedcentral.com In many of these complexes, the metal center adopts common geometries, including octahedral, tetrahedral, or square planar arrangements. wikipedia.orgjscimedcentral.com For instance, Ni(II) with a d⁸ electron configuration often shows a preference for a four-coordinate square planar geometry in pyridine complexes. jscimedcentral.com
X-ray crystallography reveals that the M-O-N angle in these complexes is typically around 130°. wikipedia.org Spectroscopic methods are also crucial for characterization. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the N-O stretching frequency upon complexation. acs.org Electronic absorption spectroscopy provides insights into the d-d transitions of the metal center, which are influenced by the ligand field. acs.org
Table of Common Geometries for Pyridine N-Oxide Complexes
| Metal Ion (Configuration) | Common Coordination Numbers | Typical Geometry | Reference |
|---|---|---|---|
| Ni(II) (d⁸) | 4, 6 | Square Planar, Octahedral | wikipedia.orgjscimedcentral.com |
| Cu(I) (d¹⁰) | 4, 6 | Tetrahedral, Octahedral | jscimedcentral.com |
| Ag(I) (d¹⁰) | 2, 4 | Linear, Tetrahedral | jscimedcentral.com |
| Mn(II) (d⁵) | 6 | Octahedral | wikipedia.orgresearchgate.net |
| Co(II) (d⁷) | 6 | Octahedral | wikipedia.org |
Pyridine N-oxides are classified as weakly basic ligands. wikipedia.org The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, indicating its weak Lewis basicity compared to pyridine itself (pKa ≈ 5.2). scripps.edu This weak basicity means they create a relatively weak ligand field. As a result, transition metal complexes formed with pyridine N-oxide ligands are generally high-spin. wikipedia.org
The weak ligand field and high-spin nature of these complexes render the metal-ligand bonds kinetically labile. wikipedia.org This lability can be exploited in catalysis, where substrate association and product dissociation are key steps. jscimedcentral.com The piperidinyl group at the 2-position of this compound is an electron-donating group, which can increase the electron density on the pyridine ring and, consequently, on the N-oxide oxygen. This may enhance its donor strength compared to unsubstituted pyridine N-oxide, thereby modulating the ligand field effects and the reactivity of the resulting metal complexes.
Supramolecular Chemistry and Self-Assembly Based on N-Oxide Interactions
The polarized N⁺-O⁻ bond of the pyridine N-oxide moiety is a powerful functional group for directing supramolecular self-assembly. The oxygen atom is an excellent hydrogen bond acceptor, leading to the formation of robust and predictable non-covalent interactions that can be used in crystal engineering. rsc.orgmdpi.com
The N-oxide oxygen can participate in various hydrogen bonding motifs, including strong O—H···O interactions with carboxylic acids and weaker C—H···O interactions. mdpi.comresearchgate.net These interactions can guide the assembly of molecules into one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. mdpi.comresearchgate.net Competition experiments have shown that while the pyridyl⋯acid synthon is more common, the pyridyl N-oxide⋯acid synthon is energetically slightly stronger, making N-oxides potentially better co-formers for modifying the properties of carboxylic acids. rsc.org
Beyond hydrogen bonding, the N-oxide oxygen can also act as a halogen bond acceptor, forming co-crystals with diiodoperfluoroalkanes. mdpi.com The N-oxide group has shown remarkable versatility, acting as a monodentate or bidentate halogen bond acceptor and even as a mixed halogen-hydrogen bond acceptor. mdpi.com This ability to form multiple, directional non-covalent bonds makes this compound a highly promising candidate for designing novel supramolecular materials and co-crystals with tailored architectures and properties. mdpi.comacs.org
Environmental Fate and Abiotic Transformation Processes
The environmental persistence, transport, and transformation of "this compound" are governed by a series of abiotic processes. These processes dictate the compound's ultimate fate and potential for exposure in various environmental compartments. The key abiotic transformation pathways include hydrolytic degradation, photolytic transformation, and sorption to environmental matrices.
Hydrolytic Degradation Pathways in Aqueous Environments
Information regarding the specific hydrolytic degradation pathways of "this compound" in aqueous environments is not extensively detailed in publicly available literature. However, the general stability of the pyridine N-oxide functional group suggests that it is relatively resistant to hydrolysis under typical environmental pH and temperature conditions. The N-oxide bond in pyridine N-oxides is generally stable, and cleavage of this bond through hydrolysis is not considered a primary degradation pathway without the presence of specific catalysts or extreme conditions. The piperidinyl substituent is also not expected to be particularly susceptible to hydrolysis. Therefore, direct hydrolysis is unlikely to be a significant degradation process for this compound in the environment.
Photolytic Transformation Mechanisms
Photolytic transformation is a significant abiotic process that can lead to the degradation of pyridine N-oxides in the environment. tandfonline.comresearchgate.net Upon absorption of ultraviolet radiation, pyridine N-oxide and its derivatives can undergo a variety of photochemical reactions. One of the primary photochemical reactions of pyridine N-oxide is the rearrangement to form 2-formylpyrrole, although this is often a minor product. scispace.com A more significant pathway involves the photochemical ring-opening, which can lead to the formation of various unsaturated nitrile compounds. scispace.com For instance, irradiation of pyridine N-oxide can lead to the formation of 5-oxo-2-pentenenitrile. scispace.com
The presence of substituents on the pyridine ring can influence the photolytic pathways. While specific studies on "this compound" are limited, it is plausible that it would undergo similar photochemical transformations. The piperidinyl group might influence the electronic properties of the pyridine N-oxide ring, potentially affecting the quantum yield and the nature of the photoproducts. The photochemistry of pyridazine N-oxides has also been explored as a source of atomic oxygen, which can then mediate other oxidative reactions. nih.gov
| Phototransformation Product Category | Potential Products from Pyridine N-Oxide | Influencing Factors |
| Isomerization Products | 2-Formylpyrrole | Substituents on the pyridine ring |
| Ring-Opening Products | 5-Oxo-2-pentenenitrile and other unsaturated nitriles | Wavelength of light, solvent |
| Deoxygenation Products | Pyridine | Presence of photosensitizers or quenchers |
Sorption to Environmental Matrices via Chemical Interactions
The sorption of "this compound" to soil, sediment, and other environmental matrices is a critical process that affects its mobility and bioavailability. The extent of sorption is influenced by the chemical properties of the compound and the characteristics of the sorbent material. Pyridine and its derivatives are known to sorb to soils and sediments. cdc.govnih.gov The sorption process can occur through various mechanisms, including hydrogen bonding and other chemical interactions. researchgate.net
| Sorbent Material | Potential Sorption Mechanism | Factors Affecting Sorption |
| Soil Organic Matter | Hydrogen bonding, hydrophobic interactions | pH, organic matter content, soil moisture |
| Clay Minerals | Cation exchange (if protonated), surface complexation | pH, clay mineralogy, ionic strength |
| Sediments | Similar to soil, with emphasis on organic carbon content | Organic carbon content, particle size distribution |
Development of Advanced Analytical Techniques for Pyridine N-Oxide Characterization
The accurate detection and quantification of "this compound" and related pyridine N-oxides in various matrices are essential for research and environmental monitoring. A range of analytical techniques has been developed for the characterization of these compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of pyridine N-oxides. analytice.com This method offers high sensitivity and selectivity, allowing for the identification and quantification of these compounds in complex mixtures. Another established method is titanometric determination, which is a chemical titration method used for the quantification of the N-oxide group in pyridine-N-oxide and its related compounds. semanticscholar.orgacs.org
More advanced techniques are continually being developed to improve the analysis of pyridine N-oxides. These include the use of various spectroscopic and chromatographic methods. For instance, NMR spectroscopy (¹H and ¹³C) is a valuable tool for the structural elucidation of newly synthesized pyridine N-oxide derivatives. nih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides a versatile platform for the separation and detection of a wide range of pyridine N-oxides, including those that are not amenable to GC analysis due to low volatility or thermal instability.
Recent progress in organic transformations involving pyridine N-oxides has also driven the need for more sophisticated analytical methods to characterize the resulting products. researchgate.net Photocatalyzed reactions, for example, can lead to a variety of ortho-alkylated pyridines, and the characterization of these products requires a combination of chromatographic and spectroscopic techniques. researchgate.net The development of methods for the direct trifluoromethylation of pyridine N-oxides also highlights the need for robust analytical procedures to monitor reaction progress and characterize the final products. nih.gov
| Analytical Technique | Principle | Application in Pyridine N-Oxide Analysis | Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by detection and identification by mass spectrometry. analytice.com | Quantification and identification in environmental and biological samples. | High sensitivity and selectivity. |
| Titanometric Determination | Titration with a standardized solution of titanium(III) chloride. semanticscholar.orgacs.org | Quantification of the N-oxide functional group. | Simple and cost-effective for bulk analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. nih.gov | Structural elucidation of new pyridine N-oxide compounds. | Provides detailed structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Analysis of a wide range of pyridine N-oxides, including non-volatile compounds. | Versatile and applicable to a broad range of analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Trace-level quantification and structural confirmation in complex matrices. | High sensitivity, selectivity, and structural information. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
